
替扎尼定 (m3)
描述
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiadiazole ring fused with an imidazole ring, and a chlorine atom at the 5th position of the benzothiadiazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
科学研究应用
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用机制
Target of Action
Tizanidine, also known as 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one or T2GEH2E9MH, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
Tizanidine acts as an agonist at alpha-2 adrenergic receptor sites, which leads to an increase in presynaptic inhibition . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons promoting muscle spasm . The overall effect of these actions is thought to reduce facilitation of spinal motor neurons .
Biochemical Pathways
The strongest effect of Tizanidine has been shown to occur on spinal polysynaptic pathways . The anti-nociceptive and anticonvulsant activities of Tizanidine may also be attributed to agonist action on Alpha-2 receptors .
Pharmacokinetics
Tizanidine has linear pharmacokinetics over a dose of 1 to 20 mg . It is extensively metabolized in the liver via CYP1A2 to inactive metabolites . About 60% of the administered dose is excreted in urine and 20% in feces . The half-life of elimination is approximately 2.5 hours . Food has complex effects on Tizanidine pharmacokinetics, which differ with the different formulations .
Result of Action
The molecular and cellular effects of Tizanidine’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, Tizanidine decreases the firing of neurons that promote muscle spasms, thereby alleviating symptoms of muscle spasticity .
Action Environment
The action, efficacy, and stability of Tizanidine can be influenced by various environmental factors. For instance, food intake can significantly affect the pharmacokinetics of Tizanidine . Additionally, the drug should be used with caution in patients with renal insufficiency or hepatic impairment, as these conditions can affect the clearance and metabolism of Tizanidine .
生化分析
Biochemical Properties
Tizanidine (m3) acts by blocking nerve impulses through presynaptic inhibition of motor neurons . This inhibition reduces the release of excitatory neurotransmitters like glutamate and aspartate from the presynaptic terminal of the spinal interneurons . This action enhances and facilitates the activity of the inhibitory neurotransmitter glycine, collectively decreasing muscle spasticity without affecting their strength .
Cellular Effects
Tizanidine (m3) exerts its effects on various types of cells, primarily neurons. It reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Molecular Mechanism
The molecular mechanism of Tizanidine (m3) involves its agonistic activity at noradrenergic alpha 2 receptors, resulting in both direct impairment of excitatory amino acid release from spinal interneurons and a concomitant inhibition of facilitatory coeruleospinal pathways . This action reduces the firing of neurons that promote muscle spasms .
Temporal Effects in Laboratory Settings
In laboratory settings, Tizanidine (m3) has been observed to have a short duration of action . The effects of Tizanidine are greatest on polysynaptic pathways . The overall effect of these actions is thought to reduce facilitation of spinal motor neurons .
Dosage Effects in Animal Models
In animal models, Tizanidine (m3) has been shown to have no direct effect on skeletal muscle fibers or the neuromuscular junction, and no major effect on monosynaptic spinal reflexes . The effects of Tizanidine are greatest on polysynaptic pathways . The overall effect of these actions is thought to reduce facilitation of spinal motor neurons .
Metabolic Pathways
Tizanidine (m3) is subjected to first-pass metabolism and interindividual variation . The oral administration of Tizanidine is extensively metabolized by the CYP1A2 enzyme . The metabolic pathway of Tizanidine (m3) starts with phase I metabolism via oxidation of the imidazoline moiety (to yield M2), the aromatic ring (to form M6), and the benzothiodiazole ring (to yield M10). Oxidation converted M2 into M3 and de-hydroxylation to M5 both were further metabolized into M4 .
Transport and Distribution
Tizanidine (m3) is primarily distributed within the central nervous system, where it acts on alpha-2 adrenergic receptor sites
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the presynaptic terminals of motor neurons where it exerts its inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting with the preparation of the benzothiadiazole ring. One common method involves the reaction of 5-chloro-2,1,3-benzothiadiazol-4-amine with appropriate reagents to introduce the imidazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
5-Chloro-2,1,3-benzothiadiazol-4-amine: A precursor in the synthesis of the target compound.
Tizanidine: A related compound with similar structural features but different pharmacological properties.
Uniqueness
2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one is unique due to its combined benzothiadiazole and imidazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPHNYZODWBPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125292-32-2 | |
| Record name | 2-((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)-3,5-dihydro-4H-imidazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2GEH2E9MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiazdiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/new.no-structure.jpg)
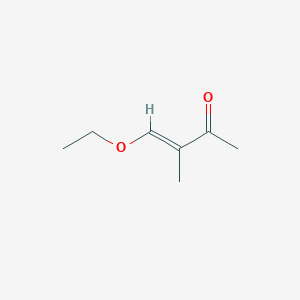
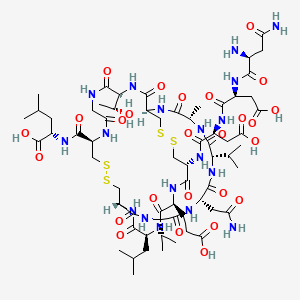
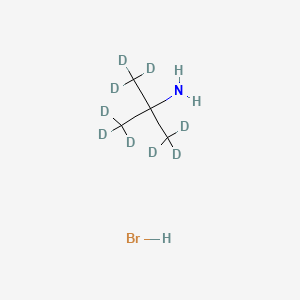

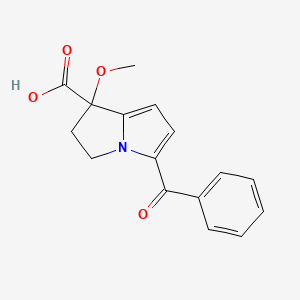
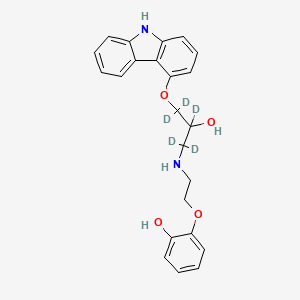
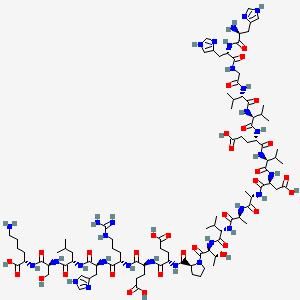
![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)
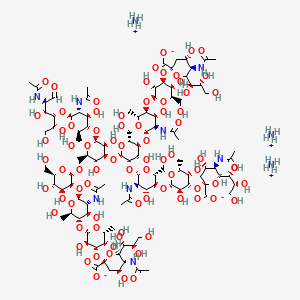
![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)
